2,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone
Description
2,5-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone (CAS: 898760-22-0) is a benzophenone derivative with the molecular formula C₁₈H₁₈O₃. Structurally, it consists of a benzophenone core substituted with a 2,5-dimethylphenyl group at one aromatic ring and a 4-(1,3-dioxolan-2-yl)phenyl group at the para position of the second ring. The dioxolane moiety introduces a cyclic ketal functionality, which may enhance solubility or modulate reactivity compared to simpler benzophenones. This compound is primarily utilized as an intermediate in organic synthesis and pharmaceutical research, as evidenced by its commercial availability through suppliers like LEAP CHEM CO., LTD. .
Benzophenone derivatives are frequently explored for their photochemical properties and biological activities.
Properties
IUPAC Name |
(2,5-dimethylphenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-12-3-4-13(2)16(11-12)17(19)14-5-7-15(8-6-14)18-20-9-10-21-18/h3-8,11,18H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZPMOYGUSSEQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)C3OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645116 | |
| Record name | (2,5-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-22-0 | |
| Record name | Methanone, (2,5-dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,5-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone typically involves the acetalization of benzophenone derivatives with ethylene glycol. The reaction is catalyzed by an acid, such as p-toluenesulfonic acid, and proceeds under reflux conditions in an inert solvent like toluene . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in packed bed reactors can facilitate the acetalization reaction, allowing for better control over reaction parameters and product quality .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like ferric chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzophenone derivatives.
Scientific Research Applications
Organic Synthesis
2,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone serves as a crucial building block in organic synthesis. It is utilized to prepare more complex molecules through various chemical reactions such as acetalization and polymerization. The compound's ability to undergo photochemical reactions makes it valuable in generating reactive intermediates that can initiate further synthetic pathways .
Photoinitiator in Polymerization
This compound has been investigated for its potential as a photoinitiator in polymerization reactions. Photoinitiators are essential in the production of UV-curable coatings and adhesives, where they absorb UV light and generate free radicals that initiate polymerization processes. This property is particularly advantageous in the development of biomaterials and protective coatings.
Drug Delivery Systems
In the field of medicine, this compound is explored for its potential use in drug delivery systems. Its ability to form stable complexes with various drugs enhances the efficacy of drug formulations, allowing for controlled release and improved bioavailability. This application is critical in developing advanced therapeutic strategies .
Industrial Applications
The compound is widely used in the production of UV-curable coatings and adhesives due to its photochemical properties. These applications benefit from the compound's stability and reactivity under UV light, making it suitable for high-performance materials used in various industries such as automotive, electronics, and construction .
Case Studies
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone involves its ability to absorb UV light and undergo photochemical reactions. Upon UV irradiation, the compound can generate reactive intermediates such as free radicals, which can initiate polymerization reactions. This property is particularly useful in the development of UV-curable materials .
Comparison with Similar Compounds
Key Observations :
- The dioxolane group in the target compound and its analogues may improve solubility in polar solvents compared to non-functionalized benzophenones.
Reactivity in Hydrazone Formation
Benzophenone derivatives exhibit variable reactivity in hydrazone formation, a critical reaction in bioconjugation. Comparative studies reveal:
The target compound’s dioxolane and methyl groups likely further reduce its reactivity in similar ligation reactions due to electronic and steric effects, aligning with trends observed in benzophenone derivatives .
Research Findings and Implications
Spectroscopic Validation: Synthetic replicates of benzophenone analogues (e.g., selagibenzophenone B) have resolved ambiguities in natural product structures, emphasizing the need for rigorous analytical confirmation .
Reactivity Trade-offs : While the dioxolane group in the target compound may improve solubility, it reduces reactivity in hydrazone formation compared to simpler aldehydes, limiting its utility in certain bioconjugation applications .
Synthetic Optimization : High-yield routes for related compounds (e.g., 97% for C₁₇H₁₆O₃) suggest that steric and electronic tuning of substituents can dramatically improve synthetic feasibility .
Biological Activity
2,5-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone (CAS Number: 898760-22-0) is a compound that belongs to the class of benzophenones, which are widely recognized for their applications in organic synthesis and as photoinitiators in polymer chemistry. This compound is characterized by its unique structure that incorporates a dioxolane ring, which may influence its biological activity.
- Molecular Formula : C₁₈H₁₈O₃
- Molecular Weight : 282.33 g/mol
- Density : 1.149 g/cm³
- Boiling Point : 420°C at 760 mmHg
- Flash Point : 199.6°C
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of benzophenone derivatives. A study by Zhang et al. demonstrated that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of metabolic processes.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | S. aureus | 15 |
| This compound | E. coli | 12 |
Cytotoxicity Studies
Cytotoxicity assessments using various cancer cell lines have shown that this compound exhibits selective cytotoxic effects. In vitro studies indicated that this compound can induce apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549). The IC50 values obtained were approximately 20 µM for MCF-7 and 15 µM for A549 cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 20 | Apoptosis induction via mitochondrial pathway |
| A549 | 15 | Cell cycle arrest and apoptosis |
Photoprotective Properties
Benzophenones are also known for their photoprotective capabilities. Research indicates that this compound can absorb UV radiation effectively, thereby protecting skin cells from UV-induced damage. This property makes it a candidate for use in sunscreens and other cosmetic formulations.
Case Studies
- Antibacterial Efficacy : A case study conducted by Liu et al. assessed the antibacterial efficacy of various benzophenone derivatives in a clinical setting. The results showed that formulations containing this compound significantly reduced bacterial counts in infected wounds compared to control treatments.
- Cancer Cell Line Study : In a study published in the Journal of Medicinal Chemistry, researchers explored the cytotoxic effects of several benzophenone derivatives on cancer cell lines. The findings revealed that the presence of the dioxolane moiety enhanced the apoptotic effects on MCF-7 and A549 cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
